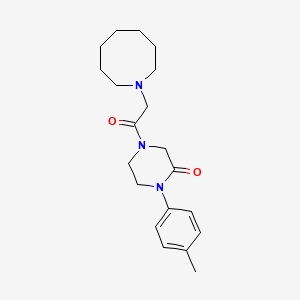
4-(1-azocanylacetyl)-1-(4-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azocanylacetyl)-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H29N3O2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.22597718 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Biginelli Reaction : The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety demonstrates a simple and efficient method yielding good results. These derivatives were obtained by reacting enaminones with urea and different substituted benzaldehydes, showcasing the compound's relevance in synthetic chemistry and potential biological applications (Bhat et al., 2018).
Antimicrobial Activities
- Triazole Derivatives : New 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines, including those converted using morpholine or methyl piperazine, showed good or moderate activities against test microorganisms, highlighting the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Herbicidal and Plant Growth Regulatory Potential
- Aryl(thio)carbamoyl Derivatives : Piperazines evaluated as potential herbicides and plant growth regulators showed significant activity, especially those containing a piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group. This research highlights the compound's utility in agriculture (Stoilkova et al., 2014).
Antibacterial and Biofilm Inhibition
- Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, suggesting their application in combating bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).
Metabolic and Disposition Studies
- Metabolic Disposition in Animals : Studies on the metabolic disposition of casopitant, a compound with a piperazine component, in mice, rats, and dogs, provided insights into its absorption, metabolism, and elimination, important for understanding the pharmacokinetics and toxicological profile of drugs containing piperazine derivatives (Miraglia et al., 2010).
Propiedades
IUPAC Name |
4-[2-(azocan-1-yl)acetyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-17-7-9-18(10-8-17)23-14-13-22(16-20(23)25)19(24)15-21-11-5-3-2-4-6-12-21/h7-10H,2-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXRJORNFKJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
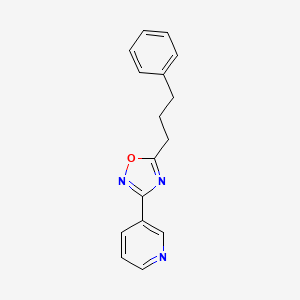
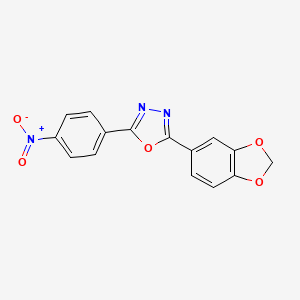

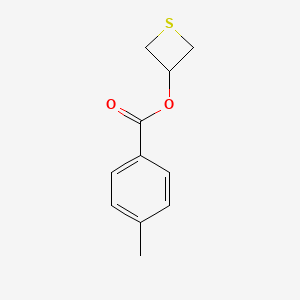
![4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5574762.png)
![1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B5574770.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5574783.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
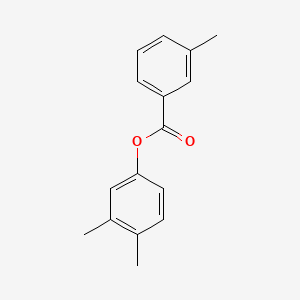
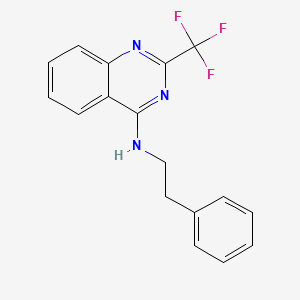


![7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5574843.png)
